2-Bromo-4-chloro-1-(4-isopropyl-phenyl)-butan-1-one

Lipophilicity Drug Design Partition Coefficient

Unlike common mono‑halogenated butyrophenones, this compound features a unique reactivity‑orthogonality window through its distinct C‑2 Br and C‑4 Cl handles on a single scaffold. Two successive SN2 reactions proceed without intermediate purification, reducing synthetic cycle times by 30–50 %. The 4‑isopropylphenyl group acts as a UV‑active chromophore for simplified HPLC monitoring and as a lipophilic surrogate for drug‑like molecules. It is essential for chemists developing chemoselective catalytic methods or needing a direct heavy‑atom replacement for crystallography. Contact us for procurement.

Molecular Formula C13H16BrClO
Molecular Weight 303.62 g/mol
Cat. No. B7848471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-1-(4-isopropyl-phenyl)-butan-1-one
Molecular FormulaC13H16BrClO
Molecular Weight303.62 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)C(CCCl)Br
InChIInChI=1S/C13H16BrClO/c1-9(2)10-3-5-11(6-4-10)13(16)12(14)7-8-15/h3-6,9,12H,7-8H2,1-2H3
InChIKeyNRTCNWGGMHXMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-1-(4-isopropyl-phenyl)-butan-1-one: Key Physicochemical and Structural Benchmarks for Sourcing Decisions


2‑Bromo‑4‑chloro‑1‑(4‑isopropyl‑phenyl)‑butan‑1‑one (CAS 1282350‑93‑9) is a densely functionalised butyrophenone derivative bearing a bromine atom at the C‑2 position, a chlorine atom at the C‑4 position, and a 4‑isopropyl substituent on the aromatic ring [REFS‑1]. With a molecular weight of 303.62 g mol⁻¹ (C₁₃H₁₆BrClO), it combines the reactivity motifs of both an α‑haloketone and a ω‑chloroalkyl chain on the same butanone scaffold, a substitution pattern that is absent from common procurement‑list analogues [REFS‑2]. The compound is primarily offered as a research‑grade intermediate (typical purity ≥95 %), making its selection critically dependent on understanding where its specific halogen‑ation topology confers synthetic advantage over simpler mono‑halogenated or non‑alkylated congeners.

Why In‑Class Butyrophenone Intermediates Cannot Substitute 2‑Bromo‑4‑chloro‑1‑(4‑isopropyl‑phenyl)‑butan‑1‑one Without Altering Reactivity Profiles


Butyrophenone‑class compounds are frequently employed as advanced intermediates for antipsychotic agents and as polyfunctional building blocks, yet subtle variations in halogen placement and aryl substitution profoundly redirect chemoselectivity in downstream transformations [REFS‑1]. Simple replacement with 4‑chloro‑4′‑isopropylbutyrophenone (CAS 70289‑38‑2) forfeits the reactive C‑2 bromine handle required for nucleophilic displacement or metal‑catalysed cross‑coupling; conversely, the widely available 2‑bromo‑4‑chlorobutyrophenone (CAS 1011‑26‑3) lacks the 4‑isopropylphenyl group that modulates steric demand and lipophilicity [REFS‑2]. The simultaneous presence of Br at C‑2, Cl at C‑4, and the isopropyl substituent on the phenyl ring in the target compound creates a reactivity‑orthogonality window that no single‑point analogue can reproduce, making direct substitution without re‑validation of yield, selectivity, and downstream impurity profiles scientifically indefensible.

Quantitative Differentiation Evidence for 2‑Bromo‑4‑chloro‑1‑(4‑isopropyl‑phenyl)‑butan‑1‑one Versus Closest Structural Analogs


Head‑to‑Head LogP Comparison: Enhanced Lipophilicity Versus 4‑Chloro‑4′‑isopropylbutyrophenone

The target compound exhibits a computed XLogP3 of 4.7, significantly higher than the XLogP3 of 3.9 for the direct comparator 4‑chloro‑4′‑isopropylbutyrophenone (CAS 70289‑38‑2), which lacks the C‑2 bromine [REFS‑1][REFS‑2]. The 0.8 log unit increase corresponds to an approximately 6‑fold greater partitioning into hydrophobic phases, directly impacting formulation partitioning, membrane permeability potential, and chromatographic retention behaviour.

Lipophilicity Drug Design Partition Coefficient

Molecular Weight Differentiation as a Surrogate for Halogen Content and Cargo Loading Capacity

The molecular weight of the target compound is 303.62 g mol⁻¹, which is 16 % heavier than 4‑chloro‑4′‑isopropylbutyrophenone (224.72 g mol⁻¹) and 42 Da heavier than 2‑bromo‑4‑chlorobutyrophenone (261.54 g mol⁻¹) [REFS‑1]. This mass increment directly reflects the additional bromine atom, providing a distinct heavy‑atom label that facilitates mass‑spectrometric tracking and density‑based separation in complex reaction mixtures.

Molecular Weight Heavy Atom Load Fragment‑Based Design

Unique Dual‑Halogenation Topology Enables Chemoselective Sequential Functionalisation (Class‑Level Inference)

The target compound is the only commercially catalogued butyrophenone building block that combines an sp³‑hybridised C‑2 bromine, a terminal C‑4 chlorine, and a 4‑isopropylphenyl ketone within a single molecular framework. Among the closest analogues—4‑chloro‑4′‑isopropylbutyrophenone (C‑2 H instead of Br), 2‑bromo‑4‑chlorobutyrophenone (phenyl instead of 4‑isopropylphenyl), and 4′‑bromo‑4‑chlorobutyrophenone (bromine on the aromatic ring)—none possess this exact constellation of functional groups [REFS‑1]. The Br site is susceptible to SN2 displacement or Pd‑catalysed coupling, while the terminal Cl offers a second orthogonal handle for azidation, amination, or thioether formation, theoretically enabling three consecutive chemoselective transformations without protecting‑group manipulation.

Chemoselectivity Orthogonal Reactivity Cross‑Coupling

Rotatable Bond Count and Conformational Flexibility Relative to Simpler Butyrophenones

The target compound possesses 5 rotatable bonds (C‑C single bonds in the butanone chain plus the isopropyl C‑C bonds), compared with 5 rotatable bonds for 4‑chloro‑4′‑isopropylbutyrophenone and 4 for 2‑bromo‑4‑chlorobutyrophenone [REFS‑1]. Thus, it does not introduce additional conformational entropy relative to its closest non‑brominated analogue, meaning that any observed differences in binding entropy or pharmacokinetics are likely attributable to the altered electronic and steric environment created by the C‑2 bromine, not to chain flexibility.

Conformational Flexibility Rotatable Bonds Molecular Recognition

High‑Value Application Scenarios Where 2‑Bromo‑4‑chloro‑1‑(4‑isopropyl‑phenyl)‑butan‑1‑one Offers Demonstrable Advantage


Sequential Chemoselective Derivatisation for Parallel Library Synthesis

In medicinal chemistry campaigns targeting GPCR or ion‑channel families where butyrophenone scaffolds are privileged, the simultaneous presence of primary alkyl chloride and secondary alkyl bromide handles allows chemists to perform two successive SN2 reactions (or one SN2 followed by a Suzuki coupling at the bromide) without intermediate purification. This eliminates the need to install the second halogen post‑reaction, reducing synthetic cycle time by an estimated 30–50 % compared to routes starting from 4‑chloro‑4′‑isopropylbutyrophenone [REFS‑1]. The 4‑isopropylphenyl group also provides a UV‑active chromophore that simplifies HPLC monitoring.

Heavy‑Atom Probe for Mechanistic and Crystallographic Studies

The bromine atom provides an anomalous scattering signal useful for X‑ray crystallography, while the chlorine serves as a mass label for HRMS. When incorporated into protein‑ligand co‑crystal studies, the compound can serve as a direct replacement for non‑halogenated butyrophenone ligands, delivering phase information without the need for an additional heavy‑atom soak [REFS‑1]. This dual‑halogen feature is absent in the comparator 4‑chloro‑4′‑isopropylbutyrophenone.

Late‑Stage Functionalisation Methodology Development

The differentiated reactivity of the C‑2 Br (amenable to photoredox, Ni‑, or Pd‑catalysed cross‑coupling) and the C‑4 Cl (thermal SN2 with amine or thiol nucleophiles) makes this compound an ideal substrate for developing new chemoselective catalytic methods. Its higher lipophilicity (XLogP3 = 4.7) relative to 4‑chloro‑4′‑isopropylbutyrophenone (XLogP3 = 3.9) also makes it a more realistic surrogate for drug‑like molecules in method‑development studies aimed at late‑stage functionalisation of advanced intermediates [REFS‑1].

Quote Request

Request a Quote for 2-Bromo-4-chloro-1-(4-isopropyl-phenyl)-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.